molecular formula C15H19N3O3 B7740812 2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7740812
M. Wt: 289.33 g/mol
InChI Key: CSUSVEBZJGEDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a dimethoxyphenyl group and an ethylamino group

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-8-14(19)18-15(17-10)16-7-6-11-4-5-12(20-2)13(9-11)21-3/h4-5,8-9H,6-7H2,1-3H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUSVEBZJGEDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3,4-Dimethoxyphenylacetonitrile: This intermediate can be synthesized from 3,4-dimethoxybenzaldehyde through a cyanation reaction.

    Reduction to 3,4-Dimethoxyphenylethylamine: The nitrile group in 3,4-dimethoxyphenylacetonitrile is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Formation of the Pyrimidinone Ring: The 3,4-dimethoxyphenylethylamine is then reacted with appropriate pyrimidine precursors under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.

    2-(3,4-Dimethoxyphenyl)ethanol: Another similar compound used in organic synthesis and research.

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.